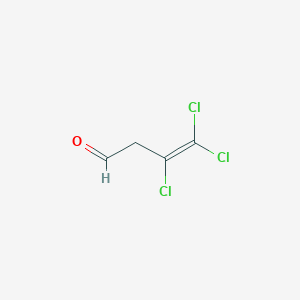
3,4,4-Trichloro-3-butenal
Vue d'ensemble
Description
3,4,4-Trichloro-3-butenal is a chemical compound with the molecular formula C4H3Cl3O and a molecular weight of 173.42 g/mol . It is often used in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of 3,4,4-Trichloro-3-butenal involves several steps. One method involves the condensation of α,β-unsaturated ketones with acetyl acetate, cyanoacetate, and malononitrile . This process leads to the formation of 2,3,4,6-substituted 4Н-pyran derivatives . Another method involves the reaction of 3,4,4-trichloro-3-butenomorpholide and tert-butyl 3,4,4-trichloro-3-butenoate, which results in nucleophilic substitution of the internal chlorine atom with the morpholine residue, accompanied by prototropic allyl rearrangement .Molecular Structure Analysis
The molecular structure of 3,4,4-Trichloro-3-butenal consists of four carbon atoms, three hydrogen atoms, three chlorine atoms, and one oxygen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
3,4,4-Trichloro-3-butenal is known to participate in various chemical reactions. For instance, it can undergo bimolecular condensation to form 2,3,4,6-substituted 4Н-pyrans . It can also react with terpenols, sterols, and plant phenols to form esters .Applications De Recherche Scientifique
It is used for preparing functionally substituted amides and esters, which is crucial in the synthesis of complex organic compounds (Petkevich et al., 2004).
It plays a role in the synthesis of polyfunctional derivatives like 3,3,4,4,4-pentachlorobutanoic, 3,4,4,4-tetrachloro-2-butenoic, and 2,3,4,4-tetrahydrochlorobutanoic acids (Potkin et al., 2002).
Derivatives of 3,4,4-trichloro-3-butenal are used for the regiospecific preparation of azoles in cyclocondensation with hydroxylamine and hydrazines (Martins et al., 2003).
It can be transformed into butadiynes, which react differently with electrophiles and lead to products with one intact aminoacetylene unit (Feustel & Himbert, 1983).
3,4,4-Trichloro-3-butenal has potential as a herbicide due to its trichlorovinyl group, indicating its use in agricultural chemistry (Nikishin et al., 1966).
It reacts with amines to form certain butenone derivatives, contributing to the study of organic reactions (Potkin et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
3,4,4-trichlorobut-3-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl3O/c5-3(1-2-8)4(6)7/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOVCLOCRWBFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338933 | |
| Record name | 3,4,4-Trichloro-3-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trichloro-3-butenal | |
CAS RN |
108562-62-5 | |
| Record name | 3,4,4-Trichloro-3-butenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20338933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



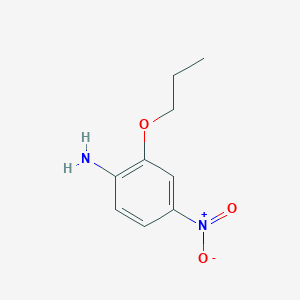
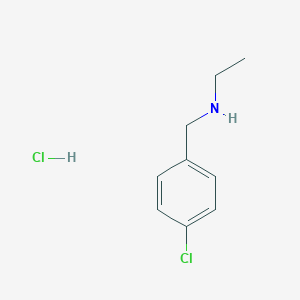
![N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine](/img/structure/B33839.png)
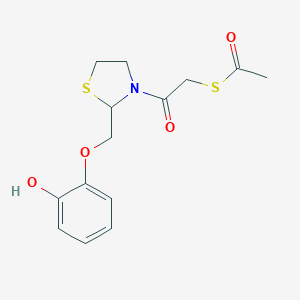
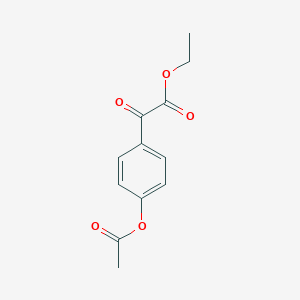
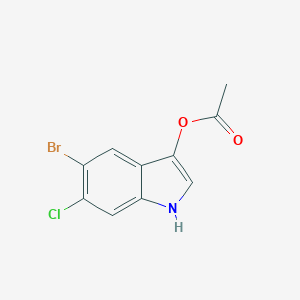
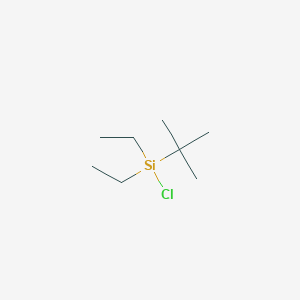
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)
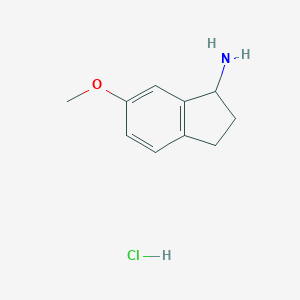
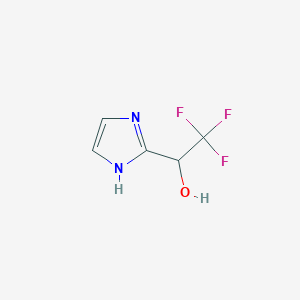
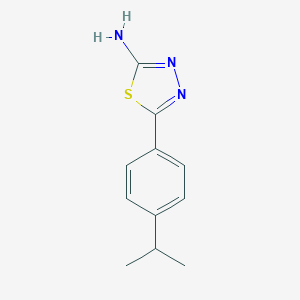
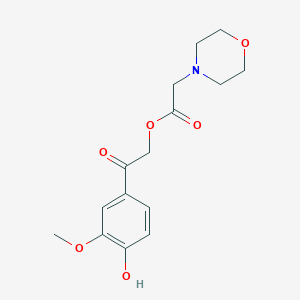
![Naphtho[1,2-c]furan-4,5-dicarboxylic acid, 1,3,4,5-tetrahydro-3-oxo-, dimethyl ester](/img/structure/B33862.png)